4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide
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Overview
Description
4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide is a synthetic organic compound that features a bromine atom, a furan ring, and a benzamide group
Preparation Methods
The synthesis of 4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and furan-2-carbaldehyde.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The mixture is heated to facilitate the formation of the imine linkage.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an elastase inhibitor, which could have implications in treating inflammatory diseases.
Materials Science: The unique structure of this compound makes it a candidate for use in organic electronics and as a building block for more complex molecular architectures.
Biological Studies: The compound’s ability to interact with biological targets, such as enzymes, makes it useful in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide involves its interaction with specific molecular targets. For example, as an elastase inhibitor, it binds to the active site of the elastase enzyme, preventing it from degrading elastin and other proteins. This inhibition can reduce inflammation and tissue damage in various diseases .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide include:
4-bromo-N-(quinolin-3-yl)benzamide: This compound also features a bromine atom and a benzamide group but has a quinoline ring instead of a furan ring.
4-bromo-N-(pyridin-2-ylmethylene)aniline: This compound has a pyridine ring and an imine linkage similar to the target compound.
The uniqueness of this compound lies in its combination of a furan ring and a benzamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-11(4-9-14-3-2-10-20-14)17-18-15(19)12-5-7-13(16)8-6-12/h2-10H,1H3,(H,18,19)/b9-4+,17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFUTWZZXPSKG-TZGYRSQPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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